molecular formula C10H11ClO2 B14751738 Acetic acid, phenyl-, 2-chloroethyl ester CAS No. 943-59-9

Acetic acid, phenyl-, 2-chloroethyl ester

Katalognummer: B14751738
CAS-Nummer: 943-59-9
Molekulargewicht: 198.64 g/mol
InChI-Schlüssel: IFAWZYKLULDJQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid, phenyl-, 2-chloroethyl ester is an organic compound with the molecular formula C10H11ClO2 It is an ester derived from acetic acid and phenyl-2-chloroethanol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, phenyl-, 2-chloroethyl ester typically involves the esterification of acetic acid with phenyl-2-chloroethanol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid, phenyl-, 2-chloroethyl ester can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to produce acetic acid and phenyl-2-chloroethanol.

    Substitution: The chlorine atom in the 2-chloroethyl group can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.

    Oxidation and Reduction: The ester group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Substitution: Nucleophiles such as hydroxide ions or amines.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

    Hydrolysis: Acetic acid and phenyl-2-chloroethanol.

    Substitution: Various substituted phenyl-2-chloroethyl derivatives.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

Wissenschaftliche Forschungsanwendungen

Acetic acid, phenyl-, 2-chloroethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of acetic acid, phenyl-, 2-chloroethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release acetic acid and phenyl-2-chloroethanol, which may interact with biological molecules and affect cellular processes. The chlorine atom in the 2-chloroethyl group can also participate in substitution reactions, leading to the formation of various derivatives with different biological activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Acetic acid, phenyl ester: Similar structure but lacks the 2-chloroethyl group.

    Acetic acid, 2-phenylethyl ester: Similar ester linkage but with a different substituent on the phenyl group.

Uniqueness

Acetic acid, phenyl-, 2-chloroethyl ester is unique due to the presence of the 2-chloroethyl group, which imparts distinct chemical reactivity and potential biological activity compared to other similar esters. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

943-59-9

Molekularformel

C10H11ClO2

Molekulargewicht

198.64 g/mol

IUPAC-Name

2-chloroethyl 2-phenylacetate

InChI

InChI=1S/C10H11ClO2/c11-6-7-13-10(12)8-9-4-2-1-3-5-9/h1-5H,6-8H2

InChI-Schlüssel

IFAWZYKLULDJQC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CC(=O)OCCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.